

Application Notes and Protocols for 2-Bromo-2-cyano-N,N-dimethylacetamide

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Compound of Interest

Compound Name:	2-Bromo-2-cyano-N,N-dimethylacetamide
Cat. No.:	B098253

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-cyano-N,N-dimethylacetamide is a versatile reagent in organic synthesis, primarily utilized as a potent electrophile and a precursor for the introduction of a cyanomethylcarbonyl group. Its reactivity stems from the presence of a bromine atom alpha to both a nitrile and an amide group, making it susceptible to nucleophilic attack. This document provides detailed application notes and experimental protocols for the use of **2-Bromo-2-cyano-N,N-dimethylacetamide** in key synthetic transformations, with a focus on its application in the construction of heterocyclic scaffolds relevant to drug discovery and development.

Physicochemical Properties and Safety Information

Table 1: Physicochemical Data for **2-Bromo-2-cyano-N,N-dimethylacetamide**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value
CAS Number	15430-62-3
Molecular Formula	C ₅ H ₇ BrN ₂ O
Molecular Weight	191.03 g/mol
Appearance	White to off-white solid
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Soluble in many organic solvents

Safety Precautions:[2]

2-Bromo-2-cyano-N,N-dimethylacetamide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation.[2] Always wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this reagent. Refer to the Safety Data Sheet (SDS) for complete safety information.

Applications in Organic Synthesis

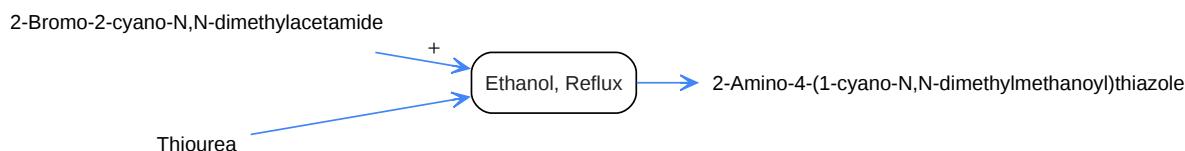
The primary application of **2-Bromo-2-cyano-N,N-dimethylacetamide** is as an electrophilic building block. The electron-withdrawing nature of the cyano and dimethylamido groups enhances the electrophilicity of the carbon atom bearing the bromine, making it an excellent substrate for S_N2 reactions with a variety of nucleophiles.

Synthesis of 2-Amino-4-cyanomethyl-thiazole Derivatives

A significant application of α -haloketones is in the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings.[4][5][6][7][8] While direct literature for **2-Bromo-2-cyano-N,N-dimethylacetamide** in this specific reaction is limited, its structure as an α -halocarbonyl equivalent makes it a prime candidate for the synthesis of 2-amino-4-

(cyanodimethylcarbamoyl)thiazoles. These structures are of interest in medicinal chemistry due to the prevalence of the 2-aminothiazole core in bioactive molecules.

Reaction Scheme:



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Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(1-cyano-N,N-dimethylmethanoyl)thiazole

This protocol is a general guideline based on the established Hantzsch thiazole synthesis.[\[4\]](#)[\[8\]](#) Optimization of reaction conditions may be necessary for specific substrates.

Materials:

- **2-Bromo-2-cyano-N,N-dimethylacetamide**
- Thiourea (or substituted thiourea)
- Ethanol, anhydrous
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

- Ice bath
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve **2-Bromo-2-cyano-N,N-dimethylacetamide** (1.0 eq.) in anhydrous ethanol.
- Add thiourea (1.0-1.2 eq.) to the solution.
- Attach a reflux condenser and heat the mixture to reflux with stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically 2-6 hours), cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold ethanol.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

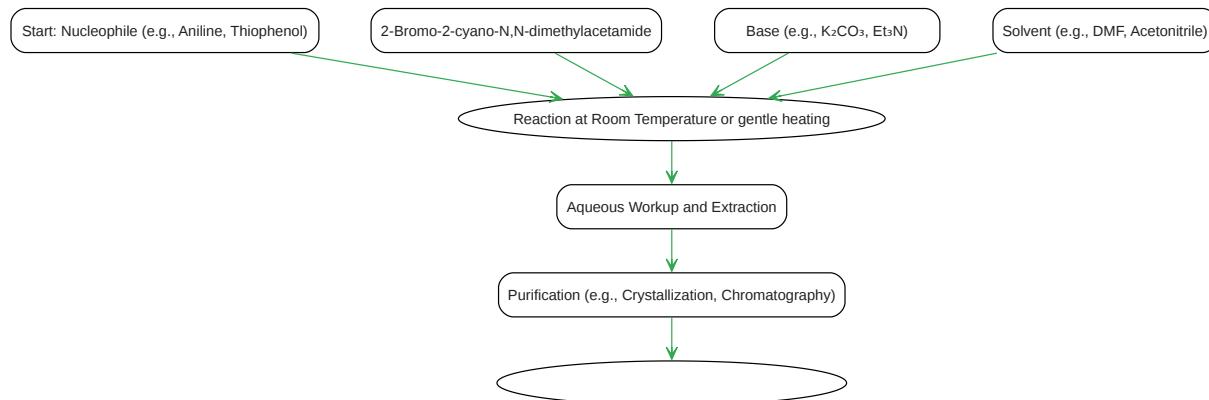
Table 2: Hypothetical Reaction Conditions and Expected Outcomes for Hantzsch Thiazole Synthesis

Entry	Thiourea Derivative	Solvent	Temperatur e (°C)	Time (h)	Expected Yield (%)
1	Thiourea	Ethanol	78 (Reflux)	4	70-85
2	N-Methylthiourea	Isopropanol	82 (Reflux)	6	65-80
3	N-Phenylthiourea	Acetonitrile	82 (Reflux)	8	60-75

Cyanomethylation of Nucleophiles

2-Bromo-2-cyano-N,N-dimethylacetamide can be used as a cyanomethylating agent to introduce the $\text{CH}(\text{CN})\text{C}(=\text{O})\text{N}(\text{CH}_3)_2$ moiety onto various nucleophiles such as amines and thiols. This reaction provides access to a range of substituted acetamides with potential biological activity.

Reaction Workflow:



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Caption: General workflow for cyanomethylation.

Experimental Protocol: General Procedure for the Cyanomethylation of Anilines

Materials:

- **2-Bromo-2-cyano-N,N-dimethylacetamide**
- Substituted Aniline
- Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
- Dimethylformamide (DMF) or Acetonitrile
- Round-bottom flask
- Magnetic stirrer and stir bar

- Water bath
- Separatory funnel
- Drying agent (e.g., anhydrous Na_2SO_4)
- Rotary evaporator

Procedure:

- To a stirred solution of the substituted aniline (1.0 eq.) and a base (e.g., K_2CO_3 , 1.5 eq.) in DMF, add a solution of **2-Bromo-2-cyano-N,N-dimethylacetamide** (1.1 eq.) in DMF dropwise at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.
- Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Table 3: Hypothetical Reaction Conditions for Cyanomethylation of Nucleophiles

Entry	Nucleophile	Base	Solvent	Temperature (°C)	Time (h)	Expected Yield (%)
1	Aniline	K_2CO_3	DMF	25	12	80-90
2	4-Methoxyaniline	Et_3N	Acetonitrile	50	8	75-85
3	Thiophenol	K_2CO_3	DMF	25	6	85-95

Conclusion

2-Bromo-2-cyano-N,N-dimethylacetamide is a valuable and reactive building block for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds and for the cyanomethylation of nucleophiles. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this reagent in the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries. Careful handling and adherence to safety protocols are essential when working with this compound.

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